1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of functional groups. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The dichlorophenyl and carbamoyl groups are introduced through substitution reactions using reagents like dichlorobenzene and isocyanates.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular pathways. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents. These compounds share the pyrrolidine scaffold but differ in their functional groups, leading to variations in their biological activity and chemical properties. Examples include:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase enzymes.
Pyrrolizines: Used in medicinal chemistry for their diverse biological activities.
1-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H21Cl2N3O4 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21Cl2N3O4/c1-2-9-25-22(30)14-10-21(29)27(12-14)16-4-6-17(7-5-16)31-13-20(28)26-15-3-8-18(23)19(24)11-15/h2-8,11,14H,1,9-10,12-13H2,(H,25,30)(H,26,28) |
InChI Key |
ZUKPNGHRWDWDCY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.